molecular formula C12H16O5 B8292496 3-(4-Hydroxy-3-methoxy-phenyl)-2-methoxy-propionic acid methyl ester

3-(4-Hydroxy-3-methoxy-phenyl)-2-methoxy-propionic acid methyl ester

Cat. No.: B8292496
M. Wt: 240.25 g/mol
InChI Key: WFDAPIWUKUJZTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Hydroxy-3-methoxy-phenyl)-2-methoxy-propionic acid methyl ester is a useful research compound. Its molecular formula is C12H16O5 and its molecular weight is 240.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

methyl 3-(4-hydroxy-3-methoxyphenyl)-2-methoxypropanoate

InChI

InChI=1S/C12H16O5/c1-15-10-6-8(4-5-9(10)13)7-11(16-2)12(14)17-3/h4-6,11,13H,7H2,1-3H3

InChI Key

WFDAPIWUKUJZTF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)OC)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Trifluoroacetic anhydride (0.62 mL, 4.36 mmol) and triethylamine (0.62 mL, 4.36 mmol) were added to a solution of 3-(4-benzyloxy-3-methoxy-phenyl)-3-hydroxy-2-methoxy-propionic acid methyl ester (1.01 g, 2.91 mmol) in methylene chloride (30 mL) at 0° C. The resulting mixture was stirred for 4 hours at room temperature and was concentrated under vacuum. The residue was dissolved in ethyl acetate (30 mL), and 10% palladium on carbon (0.3 g) was added to the solution. The mixture was stirred under hydrogen pressure (4 atm) for 16 hours. The mixture was filtered through Celite and concentrated under vacuum. The residue was purified by silica gel column chromatography (silica gel, hexanes/ethyl acetate 7:3) to produce 3-(4-hydroxy-3-methoxy-phenyl)-2-methoxy-propionic acid methyl ester as an oil (598 mg, 86%). 1H-NMR (200.15 MHz, CDCl3): δ 6.80 (d, 1H, J=7.8), 6.7 (s, 1H), 6.62 (d, 1H, J=7.8), 3.96 (dd, 1H, J=7.8, 4.0), 3.80 (s, 3H), 3.68 (s, 3H), 3.30 (s, 3H), 3.09 (dd, 1H, J=14.2, 4.0), 2.91 (dd, 1H, J=14.2, 7.8).
Quantity
0.62 mL
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step One
Name
3-(4-benzyloxy-3-methoxy-phenyl)-3-hydroxy-2-methoxy-propionic acid methyl ester
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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